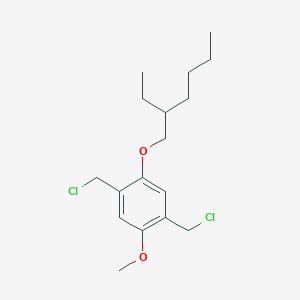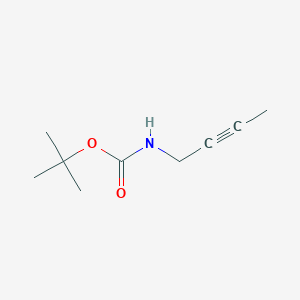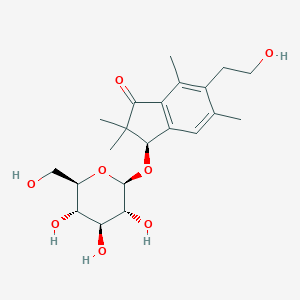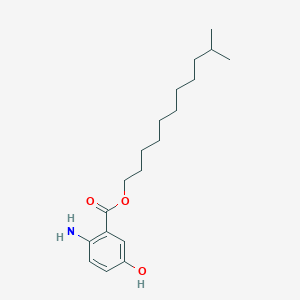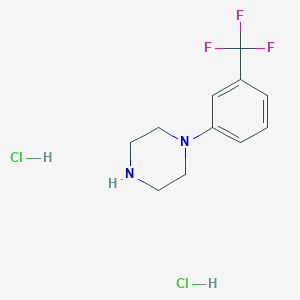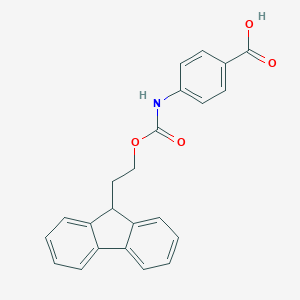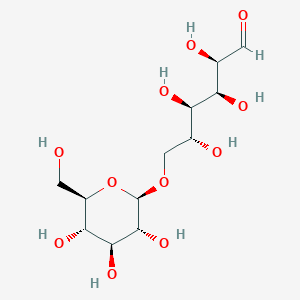![molecular formula C18H24O2 B130114 (3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 517-07-7](/img/structure/B130114.png)
(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a cyclopenta[a]phenanthrene derivative, which is a class of compounds that have been studied for their potential carcinogenic properties. The specific structure of this compound suggests that it is a metabolite of related ketones that have been investigated in various studies.
Synthesis Analysis
The synthesis of related cyclopenta[a]phenanthrenes has been explored through different methods. For instance, the preparation of hexahydro derivatives and their subsequent transformation into various analogues has been optimized, as seen in the synthesis of bay-region substituted cyclopenta[a]phenanthrenes . Additionally, the Stobbe condensation has been employed to synthesize 17-ketones from naphthalenes or tetralones, which could be related to the synthesis of the compound . Aromatisation techniques have also been used to create derivatives by saturating rings C and D of the parent compounds .
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrenes is characterized by the presence of multiple rings, with various substitutions influencing their biological activity. The specific stereochemistry of the compound, indicated by the (3S,13S,14S,17S) configuration, would play a crucial role in its biological interactions and metabolic fate.
Chemical Reactions Analysis
Cyclopenta[a]phenanthrenes undergo various biological oxidations, particularly at their terminal A and D rings, leading to the formation of dihydrodiols and hydroxylated derivatives . The presence of methyl groups and other substituents can significantly alter the metabolic pathways and the types of metabolites formed. For example, the 1-methyl compound differs markedly in its metabolism compared to its non-methylated counterpart, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopenta[a]phenanthrenes are influenced by their molecular structure and the specific substituents present. The compound's solubility, stability, and reactivity would be determined by these factors. Metabolic studies have shown that the introduction of hydroxyl groups and other oxygenated derivatives can lead to the synthesis of metabolites with varying degrees of biological activity .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has detailed the synthesis of various derivatives of cyclopenta[a]phenanthrenes, which share structural similarities with the specified compound. For instance, Harvey et al. (1993) described the synthesis of trans-3,4-dihydrodiol metabolites of steroid-related carcinogens, highlighting the significance of specific structural features for tumorigenic activity Harvey et al., 1993. Similarly, Valverde et al. (2013) synthesized an aromatic-steroid derivative, showcasing a method that yields compounds with potential applications in understanding steroid-related biological processes Valverde et al., 2013.
Carcinogenic Potential and Biological Activity
Several studies have explored the carcinogenic potential of cyclopenta[a]phenanthrenes, providing insights into how structural variations influence biological activity. Coombs et al. (1966, 1986) synthesized and evaluated the tumorigenicity of various cyclopenta[a]phenanthrene derivatives, revealing how substitutions at specific positions affect carcinogenicity Coombs, 1966; Kashino et al., 1986. The work by Boyd et al. (1995) further investigates the metabolic activation of these compounds, highlighting the importance of dihydrodiol conformation for activating cyclopenta[a]phenanthrenes' tumorigenic properties Boyd et al., 1995.
Propriétés
IUPAC Name |
(3S,13S,14S,17S)-13-methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,12,16-17,19-20H,3,5-10H2,1H3/t12-,16-,17-,18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUJXHJKJMSASV-JUKXBJQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3CCC(C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)C=CC4=C3CC[C@@H](C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydroequilenin | |
CAS RN |
517-07-7 |
Source


|
| Record name | 5,5'-Disulphanediylbis(1-phenyl-1H-tetrazole) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

